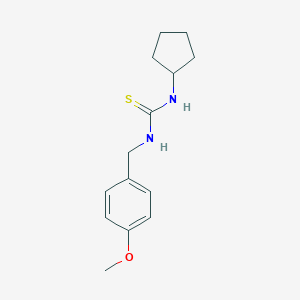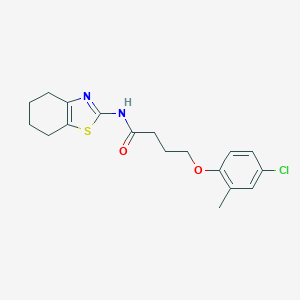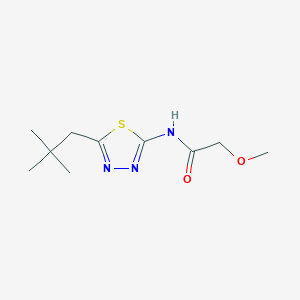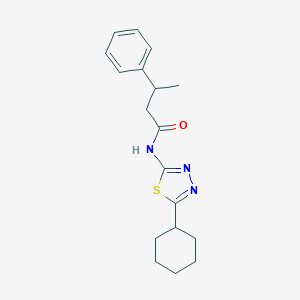
N-cyclopentyl-N'-(4-methoxybenzyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-N'-(4-methoxybenzyl)thiourea, also known as CPMT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CPMT is a thiourea derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied in vitro and in vivo. In
Applications De Recherche Scientifique
N-cyclopentyl-N'-(4-methoxybenzyl)thiourea has been studied for its potential therapeutic properties in various fields, including cancer, diabetes, and inflammation. In cancer research, N-cyclopentyl-N'-(4-methoxybenzyl)thiourea has been shown to inhibit the growth of cancer cells and induce apoptosis. In diabetes research, N-cyclopentyl-N'-(4-methoxybenzyl)thiourea has been reported to improve insulin sensitivity and reduce blood glucose levels. In inflammation research, N-cyclopentyl-N'-(4-methoxybenzyl)thiourea has been found to reduce the production of pro-inflammatory cytokines.
Mécanisme D'action
N-cyclopentyl-N'-(4-methoxybenzyl)thiourea exerts its therapeutic effects by inhibiting specific enzymes and signaling pathways in the body. For example, N-cyclopentyl-N'-(4-methoxybenzyl)thiourea inhibits the activity of protein kinase B (Akt) and mammalian target of rapamycin (mTOR), which are involved in cell proliferation and survival. N-cyclopentyl-N'-(4-methoxybenzyl)thiourea also inhibits the nuclear factor kappa B (NF-κB) pathway, which plays a crucial role in inflammation and cancer.
Biochemical and Physiological Effects:
N-cyclopentyl-N'-(4-methoxybenzyl)thiourea has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, N-cyclopentyl-N'-(4-methoxybenzyl)thiourea reduces the expression of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). N-cyclopentyl-N'-(4-methoxybenzyl)thiourea also increases the expression of anti-inflammatory cytokines, such as interleukin-10 (IL-10). In addition, N-cyclopentyl-N'-(4-methoxybenzyl)thiourea improves insulin sensitivity and glucose uptake in adipocytes.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopentyl-N'-(4-methoxybenzyl)thiourea has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, N-cyclopentyl-N'-(4-methoxybenzyl)thiourea has some limitations, such as its poor bioavailability and limited in vivo efficacy. Therefore, researchers need to use appropriate delivery systems and dosages to overcome these limitations.
Orientations Futures
There are several future directions for N-cyclopentyl-N'-(4-methoxybenzyl)thiourea research, including the development of novel delivery systems to improve its bioavailability and efficacy, the exploration of its potential therapeutic applications in other diseases, such as neurodegenerative disorders and cardiovascular diseases, and the investigation of its safety and toxicity in preclinical and clinical studies.
Conclusion:
In summary, N-cyclopentyl-N'-(4-methoxybenzyl)thiourea is a promising chemical compound that has potential therapeutic properties in various fields of research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied and reported. Further research is needed to fully understand its therapeutic potential and to develop effective treatments for various diseases.
Méthodes De Synthèse
N-cyclopentyl-N'-(4-methoxybenzyl)thiourea can be synthesized using different methods, including the reaction of 4-methoxybenzyl isothiocyanate with cyclopentylamine or the reaction of 4-methoxybenzyl chloride with cyclopentylthiourea. The former method yields higher purity and yield of N-cyclopentyl-N'-(4-methoxybenzyl)thiourea.
Propriétés
Nom du produit |
N-cyclopentyl-N'-(4-methoxybenzyl)thiourea |
|---|---|
Formule moléculaire |
C14H20N2OS |
Poids moléculaire |
264.39 g/mol |
Nom IUPAC |
1-cyclopentyl-3-[(4-methoxyphenyl)methyl]thiourea |
InChI |
InChI=1S/C14H20N2OS/c1-17-13-8-6-11(7-9-13)10-15-14(18)16-12-4-2-3-5-12/h6-9,12H,2-5,10H2,1H3,(H2,15,16,18) |
Clé InChI |
CVXLPSXZPALUPH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC(=S)NC2CCCC2 |
SMILES canonique |
COC1=CC=C(C=C1)CNC(=S)NC2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide](/img/structure/B216265.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-methylpentanamide](/img/structure/B216266.png)

![N-[4-(dipropylsulfamoyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B216269.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B216271.png)


![N-[4-(dipropylsulfamoyl)phenyl]cyclohexanecarboxamide](/img/structure/B216275.png)
![2-(4-chlorophenoxy)-N-[4-(dipropylsulfamoyl)phenyl]acetamide](/img/structure/B216276.png)
![N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-(phenylsulfanyl)acetamide](/img/structure/B216277.png)

![N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-3-phenylbutanamide](/img/structure/B216282.png)

![N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-phenylbutanamide](/img/structure/B216289.png)